methyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)benzoate
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Overview
Description
Methyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)benzoate is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)benzoate typically involves multiple steps. One common method starts with the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine, followed by further functionalization of the free amino groups to form the desired compound . The reaction conditions often include the use of organic solvents such as benzene and petroleum ether, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and other purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or other reduced compounds .
Scientific Research Applications
Methyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a chemosensor, where it binds to specific ions or molecules, leading to a detectable signal . This interaction is often mediated by the photoinduced electron transfer (PET) effect, which is a common mechanism in fluorescent chemosensors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[de]isoquinoline derivatives, such as:
- 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione
- 1,8-naphthalimide derivatives
- Benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes
Uniqueness
Its ability to act as a chemosensor and its potential biological activities make it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-31-24(30)16-9-2-3-12-19(16)25-20(27)13-6-14-26-22(28)17-10-4-7-15-8-5-11-18(21(15)17)23(26)29/h2-5,7-12H,6,13-14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQVHMRMQVBUNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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